1-Methyl-2-[4-(methylsulfanyl)styryl]pyridinium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-2-[4-(methylsulfanyl)styryl]pyridinium iodide is a chemical compound belonging to the class of pyridinium salts. It is characterized by its unique structure, which includes a pyridinium ring substituted with a methyl group and a styryl group containing a methylsulfanyl moiety. This compound is of significant interest in various fields of research, including chemistry, biology, medicine, and industry.
Preparation Methods
The synthesis of 1-Methyl-2-[4-(methylsulfanyl)styryl]pyridinium iodide typically involves the reaction of 1-methylpyridinium iodide with 4-(methylsulfanyl)benzaldehyde under basic conditions. The reaction proceeds through a condensation mechanism, forming the styryl group via a Knoevenagel condensation reaction. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is typically carried out in a solvent like ethanol or methanol .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield .
Chemical Reactions Analysis
1-Methyl-2-[4-(methylsulfanyl)styryl]pyridinium iodide undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The styryl group can be reduced to form the corresponding ethyl derivative using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The pyridinium ring can undergo nucleophilic substitution reactions, where the iodide ion can be replaced by other nucleophiles such as cyanide or thiocyanate ions
Common reagents and conditions used in these reactions include mild to moderate temperatures, solvents like dichloromethane or acetonitrile, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reagents and conditions used but generally include oxidized, reduced, or substituted derivatives of the original compound .
Scientific Research Applications
1-Methyl-2-[4-(methylsulfanyl)styryl]pyridinium iodide has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where oxidative stress plays a role.
Industry: It is used in the development of new materials, including polymers and dyes, due to its unique structural properties.
Mechanism of Action
The mechanism by which 1-Methyl-2-[4-(methylsulfanyl)styryl]pyridinium iodide exerts its effects is primarily through its interaction with cellular components. The compound can interact with proteins and enzymes, potentially inhibiting their activity or altering their function. The methylsulfanyl group is particularly reactive and can form covalent bonds with thiol groups in proteins, leading to changes in protein structure and function. Additionally, the pyridinium ring can participate in redox reactions, contributing to the compound’s overall biological activity .
Comparison with Similar Compounds
1-Methyl-2-[4-(methylsulfanyl)styryl]pyridinium iodide can be compared with other pyridinium salts and styryl derivatives. Similar compounds include:
1-Methyl-2-[4-(methylsulfanyl)phenyl]pyridinium iodide: Lacks the styryl group, resulting in different chemical and biological properties.
1-Methyl-2-[4-(methylsulfanyl)styryl]pyridinium chloride: Similar structure but with a chloride ion instead of iodide, which can affect its reactivity and solubility.
1-Methyl-2-[4-(methylsulfanyl)styryl]pyridinium bromide: Another halide variant with distinct properties compared to the iodide form
The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical reactivity and biological activity .
Properties
IUPAC Name |
1-methyl-2-[(E)-2-(4-methylsulfanylphenyl)ethenyl]pyridin-1-ium;iodide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16NS.HI/c1-16-12-4-3-5-14(16)9-6-13-7-10-15(17-2)11-8-13;/h3-12H,1-2H3;1H/q+1;/p-1/b9-6+; |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFNQLSGBOGAZOM-MLBSPLJJSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=CC=CC=C1C=CC2=CC=C(C=C2)SC.[I-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[N+]1=CC=CC=C1/C=C/C2=CC=C(C=C2)SC.[I-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16INS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.